Ethyl 2,2'-bipyridine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

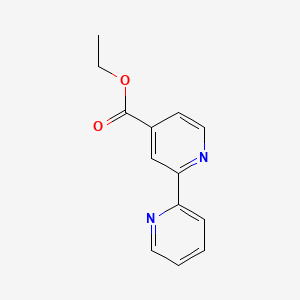

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-2-ylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-8-15-12(9-10)11-5-3-4-7-14-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVWUYLHBCINFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate: A Technical Guide

Introduction

Ethyl 2,2'-bipyridine-4-carboxylate is a functionalized bipyridine ligand of significant interest in coordination chemistry, materials science, and drug development. The presence of the carboxylate group provides a versatile handle for further chemical modifications, such as the formation of amides or the attachment to other molecules and surfaces. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailing the necessary experimental procedures and presenting key data in a structured format for researchers and scientists.

Synthetic Strategy

The synthesis of this compound can be approached through a multi-step process. A common and well-documented precursor is 2,2'-bipyridine-4,4'-dicarboxylic acid. This guide will first detail a five-step synthesis of this key intermediate, starting from isonicotinic acid. Subsequently, a proposed method for the selective mono-esterification of the dicarboxylic acid to yield the target mono-ester will be presented.

Part 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

This synthesis is based on a method described in Chinese patent CN102199120B and involves the following five steps:

-

Esterification of isonicotinic acid to methyl isonicotinate.

-

N-oxidation of methyl isonicotinate.

-

Chlorination of the N-oxide.

-

Homocoupling of the chlorinated intermediate to form the bipyridine backbone.

-

Hydrolysis of the diester to the dicarboxylic acid.

The overall workflow for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid is depicted below.

Figure 1: Workflow for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid.

Experimental Protocols and Data

The following tables summarize the quantitative data and detailed methodologies for each step in the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid.

Step 1: Esterification of Isonicotinic Acid

| Parameter | Value |

| Reactants | Isonicotinic Acid (200 g), Methanol (1 L) |

| Reagent | Thionyl chloride (SOCl₂) (251 mL) |

| Solvent | Methanol |

| Temperature | 0 °C (addition), then reflux |

| Reaction Time | ~30 hours |

| Work-up | Evaporation, dissolution in water, basification with Na₂CO₃ (pH 8-9), ethyl acetate extraction |

| Product | Methyl Isonicotinate |

| Yield | 94% (210 g) |

Protocol: To a flask containing isonicotinic acid (200 g) in methanol (1 L) and cooled in an ice-salt bath to 0 °C, thionyl chloride (251 mL) is added dropwise with magnetic stirring. After the addition is complete, the mixture is stirred for approximately 30 hours until the solution becomes clear. The solvent is removed by rotary evaporation to yield a white powder. This powder is dissolved in water, and the pH is adjusted to 8-9 with sodium carbonate. The aqueous solution is extracted with ethyl acetate, and the combined organic extracts are evaporated to yield methyl isonicotinate as a light yellow liquid.[1]

Step 2: N-oxidation of Methyl Isonicotinate

| Parameter | Value |

| Reactant | Methyl Isonicotinate (80.4 g) |

| Reagents | 30% Hydrogen peroxide (112 mL), Acetic acid (160 mL) |

| Temperature | 55 °C |

| Reaction Time | 24 hours |

| Work-up | Addition of activated carbon, filtration, addition of K₂CO₃, filtration of solid, washing with ethyl acetate, evaporation |

| Product | Methyl Isonicotinate N-oxide |

| Yield | 47% (42.4 g) |

Protocol: Methyl isonicotinate (80.4 g), 30% hydrogen peroxide (112 mL), and acetic acid (160 mL) are combined in a flask and stirred magnetically at 55 °C for 24 hours. Activated carbon is added to quench unreacted hydrogen peroxide, and the mixture is filtered. Potassium carbonate is added to the filtrate to neutralize the acetic acid, resulting in the precipitation of a solid. The solid is collected, washed with ethyl acetate, and the filtrate is evaporated to yield methyl isonicotinate N-oxide as a white needle-like solid.[1]

Step 3: Chlorination of Methyl Isonicotinate N-oxide

| Parameter | Value |

| Reactant | Methyl Isonicotinate N-oxide (5 g) |

| Reagent | Phosphorus oxychloride (POCl₃) (12.5 mL) |

| Temperature | 100 °C |

| Reaction Time | 12 hours (reflux) |

| Work-up | Poured into ice water, solid collected, dissolved in ethyl acetate, evaporation |

| Product | Methyl 2-chloroisonicotinate |

| Yield | 71.6% (4 g) |

Protocol: Methyl isonicotinate N-oxide (5 g) and phosphorus oxychloride (12.5 mL) are heated to 100 °C and refluxed with stirring for 12 hours. The reaction mixture is then poured into ice water, leading to the formation of a solid. The solid is collected, dissolved in ethyl acetate, and the solvent is evaporated to yield methyl 2-chloroisonicotinate as an off-white or light gray solid.[1]

Step 4: Homocoupling to Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate

| Parameter | Value |

| Reactant | Methyl 2-chloroisonicotinate (4 g) |

| Catalyst System | Nickel(II) chloride hexahydrate (1.385 g), Triphenylphosphine (6.1 g), Zinc powder (1.52 g) |

| Solvent | N,N-Dimethylformamide (DMF) (50 mL) |

| Temperature | 50 °C, then reflux |

| Reaction Time | 5 hours |

| Atmosphere | Nitrogen |

| Work-up | Not specified in detail in the source |

| Product | Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate |

| Yield | Not specified in the source for this step |

Protocol: In a flask under a nitrogen atmosphere, nickel(II) chloride hexahydrate (1.385 g), triphenylphosphine (6.1 g), and zinc powder (1.52 g) are mixed in DMF (50 mL) at 50 °C. After stirring for 10 minutes, methyl 2-chloroisonicotinate (4 g) is added. The mixture is then stirred and refluxed for 5 hours.[1]

Step 5: Hydrolysis to 2,2'-Bipyridine-4,4'-dicarboxylic Acid

| Parameter | Value |

| Reactant | Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate |

| Reagent | Sodium hydroxide |

| Solvent | Dichloromethane |

| Reaction Time | 1 hour |

| Work-up | pH adjustment with HCl, extraction, evaporation |

| Product | 2,2'-Bipyridine-4,4'-dicarboxylic Acid |

| Yield | 95% |

Protocol: Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate is dissolved in dichloromethane, and an aqueous solution of sodium hydroxide is added. The mixture is reacted for one hour. The pH is then adjusted with hydrochloric acid, and the product is extracted and the solvent evaporated to yield 2,2'-bipyridine-4,4'-dicarboxylic acid as a white solid.[1]

Part 2: Proposed Synthesis of this compound

Figure 2: Proposed final step for the synthesis of the target molecule.

Proposed Experimental Protocol and Data

Selective Mono-esterification

| Parameter | Value |

| Reactant | 2,2'-Bipyridine-4,4'-dicarboxylic Acid |

| Reagent | Ethanol (1-2 equivalents) |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |

| Solvent | Toluene (to facilitate azeotropic removal of water) |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC or HPLC |

| Work-up | Neutralization, extraction, and purification by column chromatography |

| Product | This compound |

| Yield | Variable, requires optimization |

Protocol: 2,2'-Bipyridine-4,4'-dicarboxylic acid is suspended in toluene in a flask equipped with a Dean-Stark trap. A limited amount of ethanol (1-2 molar equivalents) and a catalytic amount of concentrated sulfuric acid are added. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester. Upon completion, the reaction mixture is cooled, neutralized with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography on silica gel to separate the unreacted dicarboxylic acid, the desired mono-ester, and the di-ester byproduct.

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available isonicotinic acid to form the key intermediate 2,2'-bipyridine-4,4'-dicarboxylic acid. While a specific protocol for the final selective mono-esterification is not well-documented, a controlled Fischer esterification represents a viable and logical approach. The successful implementation of this final step will likely require careful optimization of reaction conditions to achieve a desirable yield of the target mono-ester. This guide provides a solid foundation for researchers to develop a robust and reproducible synthesis of this valuable bipyridine ligand.

References

"ethyl 2,2'-bipyridine-4-carboxylate chemical properties"

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2'-Bipyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted bipyridine derivative that serves as a crucial intermediate in coordination chemistry and materials science. Its structural features, particularly the bidentate nitrogen ligands and the functional ester group, allow for versatile applications in the synthesis of metal-organic frameworks (MOFs), catalysts, and biologically active complexes. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization, intended for professionals in research and development.

Core Chemical Properties

This compound is a white solid at room temperature.[1] The presence of the ethyl ester group enhances its solubility in common organic solvents when compared to its carboxylic acid precursor, 2,2'-bipyridine-4-carboxylic acid.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56100-25-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |

| Molecular Weight | 228.25 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 44.5-45.5 °C | [1] |

| Boiling Point | 379.1 ± 32.0 °C (Predicted) | |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | ethyl 2-(pyridin-2-yl)pyridine-4-carboxylate | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most commonly via esterification of the corresponding carboxylic acid or through cross-coupling reactions.

Experimental Protocol: Esterification of 2,2'-Bipyridine-4-carboxylic Acid

A prevalent method for synthesizing the title compound is the Fischer esterification of 2,2'-bipyridine-4-carboxylic acid.[2]

Materials:

-

2,2'-bipyridine-4-carboxylic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of 2,2'-bipyridine-4-carboxylic acid and a large excess of absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture. Alternatively, thionyl chloride can be used to activate the carboxyl group.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Experimental Protocol: Suzuki Coupling

An alternative synthetic route involves a palladium-catalyzed Suzuki coupling reaction.[2]

Materials:

-

A suitable boronic acid derivative of pyridine

-

A corresponding halogenated pyridine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., toluene, ethanol)

Procedure:

-

The halogenated pyridine, pyridine boronic acid derivative, palladium catalyst, and base are combined in a reaction flask containing the solvent.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., Argon) at temperatures ranging from 80°C to 120°C.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

-

The organic phase is washed, dried, and concentrated to give the crude product.

Purification

The crude this compound can be purified by the following methods:[2]

-

Recrystallization: Using solvent systems such as ethanol/water mixtures.

-

Column Chromatography: Utilizing silica gel as the stationary phase and an eluent system like ethyl acetate/hexane.

Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) to be greater than 95% and by melting point analysis.[2]

Chemical Reactivity

Hydrolysis

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,2'-bipyridine-4-carboxylic acid.[2] This reaction is fundamental for modifying the ligand's properties, for instance, to enhance its metal-binding capabilities.[2]

Coordination Chemistry

The defining characteristic of this compound is the ability of its two pyridine nitrogen atoms to act as a bidentate ligand. It readily forms stable octahedral complexes with various transition metals, including Ruthenium(II), Palladium(II), and Zinc(II).[2] The presence of the electron-withdrawing ethyl carboxylate group at the 4-position enhances the π-acceptor properties of the ligand, which in turn strengthens metal-to-ligand back-donation. This electronic effect can lead to shorter metal-nitrogen bond lengths in the resulting complexes.[2]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Key Features and Observed Values | Reference |

| ¹H NMR | Ethyl Group: Triplet at ~1.3 ppm (CH₃), Quartet at ~4.3 ppm (CH₂). Bipyridine Protons: Multiplets in the range of 7.5–9.0 ppm. | [2] |

| IR Spectroscopy | C=O Stretch (Ester): Strong absorption around 1720 cm⁻¹. C-O Stretch (Ester): Strong absorption around 1250 cm⁻¹. | [2][4] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Observed at m/z 228.25. | [2] |

References

An In-depth Technical Guide to Ethyl 2,2'-Bipyridine-4-carboxylate

CAS Number: 56100-25-5

This technical guide provides a comprehensive overview of ethyl 2,2'-bipyridine-4-carboxylate, a key building block in coordination chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and potential applications, supported by experimental protocols and data visualizations.

Core Compound Properties

This compound (C₁₃H₁₂N₂O₂) is a substituted bipyridine derivative with a molecular weight of 228.25 g/mol .[1] Its structure, featuring a bidentate chelating 2,2'-bipyridine core functionalized with an ethyl ester group, makes it a versatile ligand for the formation of stable complexes with a variety of transition metals. This property is central to its application in the development of novel catalysts, luminescent materials, and functional metal-organic frameworks (MOFs).[1][2] The ethyl ester group enhances its solubility in organic solvents compared to its carboxylic acid counterpart, 2,2'-bipyridine-4-carboxylic acid.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 56100-25-5 | [1][3] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Melting Point | 44.5-45.5 °C | [3] |

| Boiling Point (Predicted) | 379.1 ± 32.0 °C | [3] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.72 ± 0.22 | [3] |

| IUPAC Name | ethyl 2-(pyridin-2-yl)pyridine-4-carboxylate | [1] |

Table 2: Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | Signals for the ethyl ester group (~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and aromatic protons in the bipyridine rings (7.5–9.0 ppm). | [1] |

| ¹³C NMR | Characteristic peaks for the ester carbonyl carbon (~167 ppm), the aliphatic carbons of the ethyl group (~61 ppm and ~14 ppm), and the aromatic carbons of the bipyridine rings. | [4] |

| IR Spectroscopy | Strong C=O stretching vibration at approximately 1720 cm⁻¹ and C-O ester vibrations around 1250 cm⁻¹. | [1][4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 228.25, with fragmentation patterns consistent with the bipyridine structure. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method. This involves the palladium-catalyzed reaction between a pyridineboronic acid or ester derivative and a halogenated pyridine.

Representative Synthesis Workflow

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromopyridine-4-carboxylate (1.0 eq), pyridine-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications and Biological Activity

This compound is a precursor for a wide range of applications, primarily due to its ability to form stable complexes with transition metals.

-

Materials Science: It is used in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis.[5][6] The bipyridine unit acts as a linker, connecting metal centers to form extended crystalline structures. It is also a key ligand in the design of ruthenium(II) and iridium(III) complexes for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[2]

-

Coordination Chemistry: The bidentate nature of the bipyridine moiety allows for the formation of stable octahedral complexes with metals such as ruthenium(II), palladium(II), and zinc(II).[1] The electron-withdrawing ester group can influence the electronic properties of the resulting metal complexes.

-

Biological Research: Bipyridine derivatives have been investigated for their biological activities. Studies on related compounds have shown potential antioxidant and cytotoxic properties.[1] The ability of bipyridine-metal complexes to interact with biological macromolecules like DNA and proteins is an active area of research.

Signaling Pathway Diagram

Caption: Potential biological interactions of bipyridine-metal complexes.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol provides a general method for assessing antioxidant activity.

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of the test compound solution. Add 150 µL of the DPPH solution to each well. A control well should contain the solvent instead of the test compound.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Protocol: MTT Assay (Cytotoxicity)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) for 24-72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion

This compound is a valuable and versatile building block with significant potential in both materials science and medicinal chemistry. Its well-defined structure and reactivity allow for the systematic design of novel functional molecules and materials. This guide provides a foundational resource for researchers looking to explore the synthesis and applications of this important compound. Further research into its properties and those of its derivatives is likely to uncover new and exciting opportunities in various scientific fields.

References

- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. chembk.com [chembk.com]

- 4. CSD Solution #13 [chem.ucalgary.ca]

- 5. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of Ethyl 2,2'-Bipyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2'-bipyridine-4-carboxylate is a substituted bipyridine derivative of significant interest in coordination chemistry and materials science.[1] Structurally, it consists of two pyridine rings linked at the 2 and 2' positions, with an ethyl ester functional group at the 4-position of one ring.[1] This compound frequently serves as a crucial precursor for the synthesis of complex ligands used in the development of metal-organic frameworks (MOFs), catalysts, and functional dyes for applications such as dye-sensitized solar cells (DSSCs).[1] The presence of the ethyl ester group enhances its solubility in organic solvents compared to its carboxylic acid analogue, 2,2'-bipyridine-4-carboxylic acid, making it a versatile building block in organic synthesis.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 228.25 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 44.5-45.5 °C | [2][3] |

| Boiling Point | 379.1 ± 32.0 °C (Predicted) | [2] |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 56100-25-5 | [2][3][4] |

| Solubility | Soluble in common organic solvents.[5][6] Insoluble in water.[5][6] |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. The following sections detail the common methodologies for its preparation and the analytical methods used to confirm its identity and purity.

Synthesis: Esterification

A prevalent method for synthesizing the title compound is through the Fischer esterification of its corresponding carboxylic acid.

-

Objective: To convert 2,2'-bipyridine-4-carboxylic acid to its ethyl ester derivative.

-

Reagents & Equipment:

-

2,2'-bipyridine-4-carboxylic acid (starting material)

-

Anhydrous ethanol (reagent and solvent)

-

Concentrated sulfuric acid (catalyst) or thionyl chloride (activating agent)

-

Reflux apparatus

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

-

Methodology (Acid-Catalyzed):

-

Suspend 2,2'-bipyridine-4-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification

To achieve high purity, essential for subsequent applications, the crude product is typically purified using one of the following methods.

-

Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent mixture, such as ethanol/water, and allowed to cool slowly.[7] The pure compound will crystallize out, leaving impurities in the mother liquor.

-

Column Chromatography: For more rigorous purification, silica gel column chromatography is employed. The crude product is loaded onto a silica column and eluted with a solvent system, commonly a mixture of ethyl acetate and hexane.[8] Fractions are collected and analyzed by TLC to isolate the pure product.

Characterization and Quality Control

The identity and purity of the final product are confirmed using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals in the ¹H NMR spectrum include the characteristic resonances for the ethyl group protons and the aromatic protons on the bipyridine rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. A molecular ion peak (M⁺) at an m/z value corresponding to 228.25 is expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound, with a target purity often exceeding 98%.

Visualization of Experimental Workflow

The logical flow from starting materials to the final, purified product can be visualized to provide a clear overview of the experimental process.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. myuchem.com [myuchem.com]

- 4. [2,2'-Bipyridine]-4-carboxylic acid, ethyl ester | 56100-25-5 [chemicalbook.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydrolysis of Ethyl 2,2'-Bipyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl 2,2'-bipyridine-4-carboxylate to its corresponding carboxylic acid, a critical transformation in the synthesis of bespoke ligands for coordination chemistry, and a key building block in the development of novel therapeutics and functional materials. This document outlines the primary methodologies for this conversion, detailing experimental protocols and presenting relevant quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a versatile precursor molecule, the utility of which is often unlocked through the hydrolysis of its ethyl ester to the corresponding carboxylic acid. The resulting 2,2'-bipyridine-4-carboxylic acid serves as a crucial chelating agent, capable of forming stable complexes with a wide array of metal ions. The carboxylic acid moiety provides a convenient anchor point for further functionalization or for direct integration into larger molecular architectures such as metal-organic frameworks (MOFs) and pharmaceutical agents.

The hydrolysis of the ester can be effectively achieved under both acidic and basic conditions. The choice of method will depend on the desired scale, sensitivity of other functional groups present on the molecule, and the required purity of the final product. This guide will detail both acidic and basic hydrolysis protocols, drawing upon established procedures for similar bipyridine esters to provide a robust starting point for laboratory synthesis.

Hydrolysis Methodologies

The conversion of this compound to 2,2'-bipyridine-4-carboxylic acid is a standard ester hydrolysis reaction. The general transformation is depicted below:

Figure 1: General reaction scheme for the hydrolysis of this compound.

Basic Hydrolysis

Alkaline hydrolysis, or saponification, is a widely employed and often high-yielding method for the cleavage of esters. This process is typically irreversible as the carboxylate salt is formed, which is resistant to nucleophilic attack by the alcohol byproduct. The free carboxylic acid is then obtained by acidification of the reaction mixture.

A procedure analogous to the hydrolysis of a similar bipyridine diester suggests that a high yield can be expected.[1]

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

-

Reagent Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). A typical molar excess would be in the range of 2-5 equivalents.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 4-5 by the dropwise addition of a strong acid, such as hydrochloric acid (HCl). This will precipitate the 2,2'-bipyridine-4-carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and then a small amount of a suitable organic solvent like diethyl ether to remove any unreacted starting material or organic impurities.

-

Dry the product under vacuum to yield the pure 2,2'-bipyridine-4-carboxylic acid.

-

Figure 2: Workflow for the basic hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that can also be employed for the conversion of this compound to its carboxylic acid. To drive the equilibrium towards the products, it is common to use a large excess of water.[2] The reaction is typically carried out under reflux conditions.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for an extended period, typically 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the addition of a base, such as a saturated solution of sodium bicarbonate, until the pH is brought to the isoelectric point of the carboxylic acid (typically around pH 4-5) to induce precipitation.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any residual salts.

-

Dry the product under vacuum.

-

Figure 3: Workflow for the acid-catalyzed hydrolysis of this compound.

Quantitative Data

| Parameter | Basic Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reagents | NaOH or KOH | HCl or H₂SO₄ |

| Solvent | Ethanol/Water | Water |

| Temperature | Reflux | Reflux |

| Reaction Time | 2-6 hours | 12-24 hours |

| Work-up | Acidification | Neutralization |

| Anticipated Yield | >90% | Variable, depends on equilibrium |

Table 1: Comparison of Hydrolysis Conditions.

Characterization of 2,2'-Bipyridine-4-carboxylic acid

The successful synthesis of 2,2'-bipyridine-4-carboxylic acid can be confirmed by a variety of analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

NMR Spectroscopy (¹H and ¹³C): The disappearance of the characteristic signals of the ethyl group (a quartet and a triplet in the ¹H NMR spectrum) and the appearance of a carboxylic acid proton signal (typically a broad singlet at high chemical shift) are key indicators of successful hydrolysis.

-

Infrared (IR) Spectroscopy: The disappearance of the ester C=O stretch (typically around 1730 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) confirm the conversion.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of 2,2'-bipyridine-4-carboxylic acid will confirm the identity of the product.

Conclusion

The hydrolysis of this compound is a fundamental transformation that provides access to the valuable 2,2'-bipyridine-4-carboxylic acid ligand. Both basic and acidic hydrolysis methods are effective, with basic hydrolysis generally offering the advantages of irreversibility and potentially higher yields. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful synthesis and purification of this important chemical intermediate. Careful monitoring of the reaction and appropriate characterization of the final product are essential to ensure the desired outcome.

References

The Coordination Chemistry of 2,2'-Bipyridine Ligands: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Properties, and Applications in Catalysis and Drug Development

Introduction

2,2'-Bipyridine (bpy), a heterocyclic organic compound, stands as one of the most extensively utilized ligands in the realm of coordination chemistry.[1] Its prevalence stems from its capacity to act as a robust bidentate chelating agent, binding to metal ions through its two nitrogen atoms to form a highly stable five-membered ring.[2][3] This chelation imparts significant stability to the resulting metal complexes, making them suitable for a vast array of applications.[2] Complexes of 2,2'-bipyridine have been instrumental in advancing our understanding of the thermodynamics, kinetics, photophysics, and electrochemistry of metal compounds.[1] This guide provides a comprehensive technical overview of the core principles of bpy coordination chemistry, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Electronic Properties of 2,2'-Bipyridine Ligands

The synthesis of 2,2'-bipyridine has evolved since its discovery, with early methods including the pyrolysis of 2-methylpyridine and reductive coupling reactions.[1] A common and effective laboratory-scale synthesis involves the Ullmann reaction, coupling two molecules of a 2-halopyridine using copper as a catalyst.[1][4] Modern variations and other routes, such as those involving Raney nickel catalysts, have also been developed to improve yields and reaction conditions.[1][4]

The electronic structure of the bpy ligand is key to its coordination behavior. In its neutral form, bpy is a very weak π-acceptor.[5][6] However, it is classified as a "redox non-innocent" ligand, meaning the ligand itself can participate in redox reactions.[6][7] Upon reduction, it can form a π-radical monoanion (bpy•−) or a diamagnetic dianion (bpy2−).[5] The doubly reduced dianion acts as a strong π-donor.[5][6] This redox activity, combined with the coplanar arrangement of its two pyridine rings, facilitates electron delocalization and gives rise to the distinctive optical and redox properties of its metal complexes.[8]

Coordination Behavior and Structural Characteristics

2,2'-bipyridine typically acts as a bidentate ligand, forming a wide variety of complexes with nearly all transition metals.[8] The stability of these complexes is generally high, as indicated by their stability constants. The chelate effect makes bpy complexes significantly more stable than analogous complexes with monodentate pyridine ligands.[1]

The coordination of bpy to a metal center induces a planar, cis-conformation in the ligand, a change from its trans-conformation in the solid state.[1] The resulting complexes adopt various geometries, with the most common being the octahedral tris-bipy complexes, such as [M(bpy)₃]ⁿ⁺ (e.g., M = Fe, Ru, Co), which are chiral and exist as enantiomeric pairs.[8] Square planar complexes, like [Pt(bpy)₂]²⁺, are also well-documented.[8]

The structural parameters of the coordinated bpy ligand, particularly the inter-ring C-C bond and the M-N bond lengths, are sensitive to the oxidation state of both the metal and the ligand itself. Reduction of the bpy ligand leads to a shortening of the bridging C-C bond and an elongation of the adjacent C-N bonds, which serves as a strong indicator of the ligand's redox state.[9]

Table 1: Selected Stability Constants for M(II)-Bipyridine Complexes

| Metal Ion | log K₁ | log K₂ | log K₃ | Overall (log β₃) |

| Mn²⁺ | 2.6 | 2.1 | 1.5 | 6.2 |

| Fe²⁺ | 4.2 | 3.7 | 9.5 | 17.4 |

| Co²⁺ | 5.9 | 5.4 | 4.7 | 16.0 |

| Ni²⁺ | 7.0 | 6.8 | 6.5 | 20.3 |

| Cu²⁺ | 8.0 | 5.4 | 3.5 | 16.9 |

| Zn²⁺ | 5.0 | 4.5 | 4.0 | 13.5 |

Note: Data compiled from various sources. Values can vary with experimental conditions (e.g., temperature, ionic strength). The stability constant for the Cu(II)-bpy complex is reported as 3.51 x 10³, for Ni(II)-bpy as 3.30 x 10³, and for Co(II)-bpy as 2.88 x 10³ in one study.[10]

Table 2: Representative Bond Lengths in Metal-Bipyridine Complexes

| Complex/Ligand State | M-N Bond Length (Å) | Inter-ring C-C Bond Length (Å) |

| [Zn(β-diketiminate)(bpy)] | 2.064 | 1.485 |

| [Zn(β-diketiminate)(bpy•⁻)] | 1.997 | 1.427 |

| [Zn(β-diketiminate)(bpy²⁻)] | 1.958 | 1.384 |

Data from a study on zinc complexes, demonstrating structural changes upon ligand-centered reduction.[9]

Spectroscopic and Physicochemical Properties

The electronic properties of metal-bpy complexes give rise to characteristic spectroscopic signatures.

-

UV-Visible Spectroscopy: These complexes typically exhibit intense absorptions in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions.[8] The ultraviolet region is dominated by π–π* transitions within the bipyridine ligand.[11] For example, the well-known [Ru(bpy)₃]²⁺ complex has a strong MLCT absorption band around 450 nm, responsible for its orange color.[12]

-

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the binding modes of bpy ligands. The chemical shifts of the pyridine protons, particularly those in the 5, 5', 6, and 6' positions, are sensitive to the coordination environment and can be used to elucidate the structure of complexes in solution.[13]

-

Electrochemistry: Many tris-bpy complexes are electroactive, showing reversible one-electron transfer reactions that can be studied by cyclic voltammetry.[8] These reactions can be either metal-centered or ligand-centered, reflecting the redox non-innocence of the bpy ligand.

Table 3: UV-Visible Absorption Data for Selected Tris(bpy) Complexes

| Complex | λₘₐₓ (nm) | Transition Type |

| [Fe(bpy)₃]²⁺ | 522 | MLCT |

| [Ru(bpy)₃]²⁺ | 452 | MLCT |

| [Ni(bpy)₃]²⁺ | ~300-350 | π–π |

| [Co(bpy)₃]²⁺ | ~300-350 | π–π |

| [Zn(bpy)₃]²⁺ | ~300-350 | π–π* |

Note: Data compiled from multiple sources.[8][11][14] The π–π transitions for many M(II) complexes appear as broad absorption profiles in the UV region.[11]*

Experimental Protocols

Protocol 1: Synthesis of Tris(2,2'-bipyridine)iron(II) Sulfate, [Fe(bpy)₃]SO₄

This protocol describes a common method for synthesizing the intensely colored [Fe(bpy)₃]²⁺ complex.

-

Reagents and Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

2,2'-Bipyridine (C₁₀H₈N₂)

-

Ethanol

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus.

-

-

Procedure:

-

Prepare a 0.0005 M aqueous solution of FeSO₄·7H₂O. For example, dissolve 0.0345 g in distilled water to make a final volume of 250 mL.[14]

-

Prepare a 0.0005 M solution of 2,2'-bipyridine. Dissolve 0.0195 g of bpy in a small amount of ethanol and then dilute with distilled water to a final volume of 250 mL.[14]

-

In a beaker, place a specific volume of the Fe(II) solution.

-

While stirring, slowly add three molar equivalents of the 2,2'-bipyridine solution to the Fe(II) solution.

-

A deep red color will develop almost immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.

-

The solution can be gently warmed to ensure the reaction goes to completion.

-

The resulting complex can be characterized directly in solution or precipitated by adding a suitable counter-ion and purified by recrystallization if a solid product is desired.

-

Protocol 2: Characterization by UV-Visible Spectrophotometry

This protocol outlines the determination of the stoichiometry of the Fe(II)-bpy complex using Job's method of continuous variation.

-

Preparation of Solutions:

-

Prepare equimolar stock solutions (e.g., 0.0005 M) of FeSO₄ and 2,2'-bipyridine as described above.[14]

-

-

Job's Plot Procedure:

-

Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, keeping the total volume and total molarity constant. For example, in a series of 10 mL total volume, the volumes would range from (10 mL M, 0 mL L) to (0 mL M, 10 mL L).[14]

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) for the complex, which is 522 nm for [Fe(bpy)₃]²⁺.[14]

-

Plot the absorbance versus the mole fraction of the ligand (or metal).

-

The maximum of the plot will correspond to the stoichiometry of the complex. For Fe(II) and bpy, the maximum is expected at a mole fraction of ~0.75 for the ligand, indicating a 1:3 metal-to-ligand ratio.

-

Caption: General workflow for the synthesis and characterization of a metal-bipyridine complex.

Applications

The unique photophysical and electrochemical properties of metal-bpy complexes have led to their use in diverse and impactful applications.

Visible Light Photoredox Catalysis

Ruthenium and iridium bpy complexes are among the most common visible light photocatalysts used in organic synthesis.[12] Upon absorption of visible light, these complexes are promoted to a long-lived excited state.[12] In this state, they become potent single-electron transfer (SET) reagents, capable of both oxidizing and reducing organic substrates to generate radical intermediates, thereby enabling a wide range of chemical transformations under mild conditions.[12] More recently, complexes of earth-abundant metals like copper with substituted bpy ligands have been developed as cost-effective photoredox catalysts.[15]

Caption: A generalized photoredox catalytic cycle involving a metal-bipyridine complex.

Drug Development and Biological Activity

The ability of 2,2'-bipyridine and its derivatives to chelate metal ions is crucial to their biological activity. These compounds and their metal complexes have been investigated for a range of therapeutic applications, demonstrating antiviral, antifungal, and potent antitumor activities.[16] In the context of cancer therapy, bpy derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, such as hepatocellular carcinoma (HepG2) cells.[16] The mechanism often involves the complexation with essential metal ions or the generation of reactive oxygen species (ROS), which can trigger downstream signaling pathways leading to cell death.[16] The design of poly(bpy) ligands allows for the control of anticancer activity through complexation and decomplexation with biorelevant metal cations.[17]

Caption: Simplified pathway of apoptosis induction in cancer cells by a metal-bipyridine complex.

Conclusion

The coordination chemistry of 2,2'-bipyridine is a rich and dynamic field, underpinned by the ligand's exceptional stability, versatile electronic properties, and predictable coordination behavior. From fundamental studies of electron transfer to cutting-edge applications in photoredox catalysis and medicinal chemistry, bpy complexes continue to be a cornerstone of modern inorganic and organometallic research. The ability to systematically tune their steric and electronic properties through synthetic modification ensures that 2,2'-bipyridine and its derivatives will remain indispensable tools for scientists and researchers for the foreseeable future.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. globalscientificjournal.com [globalscientificjournal.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 2,2'-Bipyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of derivatives of 2,2'-bipyridine-4-carboxylic acid, a versatile scaffold in coordination chemistry and drug discovery. The presence of the carboxylic acid moiety at the 4-position imparts unique characteristics, including enhanced solubility and a reactive handle for further functionalization, making its derivatives valuable in the development of advanced materials, catalysts, and therapeutic agents.

Core Concepts and Comparative Analysis

2,2'-Bipyridine-4-carboxylic acid is distinguished from its parent compound, 2,2'-bipyridine, by the carboxylic acid group, which significantly influences its chemical and physical properties. This functional group enhances water solubility and provides a crucial site for covalent modifications, a feature absent in the unsubstituted bipyridine. This makes it a superior building block for applications requiring attachment to biomolecules or surfaces, which is a common requirement in pharmaceutical and materials science research.[1]

Compared to dicarboxylic acid derivatives like 2,2'-bipyridine-4,4'-dicarboxylic acid, the mono-carboxylic acid offers more precise control in applications where a single reactive site is desired. While the dicarboxylic version boasts even greater aqueous solubility and more extensive coordination possibilities with metal ions, the mono-substituted derivative is often preferred for achieving specific electronic properties.[1] In contrast, derivatives with electron-donating groups, such as methyl substituents, alter the electronic properties of the resulting metal complexes and tend to decrease water solubility while increasing solubility in organic solvents.[1]

Synthesis and Characterization of Derivatives

The versatile structure of 2,2'-bipyridine-4-carboxylic acid allows for the synthesis of a wide array of derivatives, including esters, amides, and metal complexes.

Experimental Protocol: Esterification of 2,2'-Bipyridine-4-carboxylic Acid

This protocol describes a general method for the esterification of carboxylic acids, which can be adapted for 2,2'-bipyridine-4-carboxylic acid.

Materials:

-

2,2'-Bipyridine-4-carboxylic acid

-

Alcohol (e.g., methanol, ethanol)

-

Dichloromethane (dry)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 2,2'-bipyridine-4-carboxylic acid in dry dichloromethane.

-

Add 3 equivalents of the desired alcohol and 0.08 equivalents of DMAP.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add 1.1 equivalents of DCC to the mixture over 5 minutes.

-

After an additional 5 minutes at 0°C, remove the ice bath and stir the reaction mixture for 3 hours at room temperature.

-

Filter the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or chromatography.

Experimental Protocol: Amide Synthesis from 2,2'-Bipyridine-4-carboxylic Acid

This protocol outlines the synthesis of amides via the formation of an acyl chloride intermediate.

Materials:

-

2,2'-Bipyridine-4,4'-dicarboxylic acid (as a precursor to the acid chloride)

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Amine

-

Dichloromethane

-

0.5 M Sodium hydroxide solution

-

Petroleum ether

Procedure:

-

Reflux 2,2'-bipyridine-4,4'-dicarboxylic acid in a mixture of thionyl chloride and benzene for 24 hours to form the corresponding acid chloride.

-

Evaporate the excess thionyl chloride and wash the residue with petroleum ether and dry.

-

Dissolve the resulting acid chloride in dichloromethane and separately dissolve the desired amine in dichloromethane.

-

Slowly mix the two solutions at 0°C, and add a 0.5 M NaOH solution.

-

Stir the mixture at 0°C for 5 hours and then at room temperature for 19 hours.

-

Filter the resulting white precipitate and wash thoroughly with water.

-

Crystallize the product from methanol.[2]

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

This protocol describes the synthesis of a ruthenium(II) complex using a dicarboxylic acid derivative of bipyridine. A similar procedure can be followed for the mono-carboxylic acid derivative.

Materials:

-

cis-[RuCl₂(DMSO)₄]

-

2,2'-Bipyridine-4,4'-dicarboxylic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

The starting material cis-[RuCl₂(DMSO)₄] is prepared according to previously reported methods.

-

A solution of 2,2'-bipyridine-4,4'-dicarboxylic acid in ethanol is added to a solution of cis-[RuCl₂(DMSO)₄] in ethanol.

-

The reaction mixture is stirred, leading to the formation of the ruthenium(II) complex.

-

The product is precipitated, filtered, and washed with diethyl ether.

Physicochemical and Biological Properties of Derivatives

The derivatization of 2,2'-bipyridine-4-carboxylic acid significantly impacts its physicochemical and biological properties. The following tables summarize key quantitative data for representative derivatives.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| 2,2'-Bipyridine-4-carboxylic acid | C₁₁H₈N₂O₂ | 200.19 | >300 | Soluble in some organic solvents | [3] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | C₁₂H₈N₂O₄ | 244.20 | >310 | Insoluble in water, soluble in common organic solvents | [4][5] |

| 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid | C₁₂H₁₀N₂O₂ | 214.22 | >300 | Not specified | [6] |

| Ethyl 2,2'-bipyridine-4-carboxylate | C₁₃H₁₂N₂O₂ | 228.25 | Not specified | Not specified | [7] |

| Methyl 4'-methyl-2,2'-bipyridine-4-carboxylate | C₁₃H₁₂N₂O₂ | 228.25 | Not specified | Not specified | [8] |

Applications in Drug Development and Materials Science

Derivatives of 2,2'-bipyridine-4-carboxylic acid are extensively used in various scientific fields due to their unique properties.

Anticancer Research

Ruthenium complexes of bipyridine carboxylic acid derivatives have shown significant potential as anticancer agents. These complexes can interact with biological macromolecules like DNA and proteins, leading to cytotoxic effects against various cancer cell lines.[9] The incorporation of the carboxylic acid group can influence the DNA/protein binding affinity, antioxidant activity, and overall cytotoxicity of the metal complexes.[9] Studies have shown that some ruthenium(II) complexes induce apoptosis in cancer cells through a mitochondrial-mediated signaling pathway.[1][10]

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some bipyridine derivatives against the HepG2 (human liver cancer) cell line.

| Compound | IC₅₀ (ng/mL) | Reference |

| NPS1 | 72.11 | [11] |

| NPS2 | 154.42 | [11] |

| NPS5 | 71.78 | [11] |

| NPS6 | 71.43 | [11] |

Materials Science

The chelating nature of the bipyridine core and the reactive carboxylic acid group make these derivatives excellent building blocks for advanced materials.[12] They are particularly valuable in the synthesis of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis.[12] The carboxylic acid group serves as an anchoring point for integrating the bipyridine ligand into the intricate MOF structure.[12]

Visualizing Workflows and Signaling Pathways

General Workflow for Synthesis and Anticancer Screening

The following diagram illustrates a typical workflow for the synthesis of novel 2,2'-bipyridine-4-carboxylic acid derivatives and their subsequent evaluation as potential anticancer agents.

Caption: A flowchart of the synthesis and biological evaluation process.

Mitochondrial-Mediated Apoptosis Pathway

Certain ruthenium(II) complexes derived from bipyridine ligands have been shown to induce apoptosis through the mitochondrial signaling pathway. The diagram below outlines the key steps in this process.

Caption: A simplified diagram of the mitochondrial apoptosis pathway.

This guide provides a foundational understanding of the derivatives of 2,2'-bipyridine-4-carboxylic acid. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to new and exciting applications in medicine and materials science.

References

- 1. Synthesis, Characterization, In Vitro Cytotoxicity, and Apoptosis-Inducing Properties of Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Co(II), Cu(II), and Ni(II) Complexes of 2,2′‐Bipyridine‐4,4′‐Dicarboxamide Ligands: Antibacterial Evaluation Against Resistant Bacteria and Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2'-bipyridine-4-carboxylic acid CAS#: 1748-89-6 [m.chemicalbook.com]

- 4. 2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. [2,2'-Bipyridine]-4-carboxylic acid, ethyl ester | 56100-25-5 [chemicalbook.com]

- 8. 4'-Methyl-2,2'-bipyridine-4-carboxylic acid methyl ester | 142593-05-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safe Handling of Ethyl 2,2'-bipyridine-4-carboxylate

Chemical and Physical Properties

Ethyl 2,2'-bipyridine-4-carboxylate is a derivative of the bipyridine family, a class of compounds known for their chelating properties and use as ligands in coordination chemistry.[1] The ethyl ester group enhances its solubility in organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C13H12N2O2 | ChemBK[2] |

| Molar Mass | 228.25 g/mol | ChemBK[2] |

| Melting Point | 44.5-45.5 °C | ChemBK[2] |

| Boiling Point (Predicted) | 379.1 ± 32.0 °C | ChemBK[2] |

| Density (Predicted) | 1.167 ± 0.06 g/cm3 | ChemBK[2] |

Hazard Identification and GHS Classification

Based on the safety data for the parent compound, 2,2'-Bipyridine, a substance with a similar core structure, the following hazards are anticipated. It is crucial to handle this compound with the assumption that it carries similar risks.

The GHS classification for 2,2'-Bipyridine is as follows:

-

Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[3]

-

Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.[3]

For other related bipyridine derivatives, such as 2,2'-Bipyridine-4,4'-dicarboxylic acid, the following classifications are noted:

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[4][5]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][5]

-

Specific target organ toxicity — single exposure (Category 3) , H335: May cause respiratory irritation.[4]

Signal Word: Danger[3]

Hazard Pictograms:

Hazard Statements:

-

H301 + H311: Toxic if swallowed or in contact with skin. [3]* H315: Causes skin irritation. [4][6]* H319: Causes serious eye irritation. [4][6]* H335: May cause respiratory irritation. [4][6] Precautionary Statements:

A comprehensive set of precautionary statements is provided in the safe handling workflow section. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, as well as using appropriate personal protective equipment. [3][6][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. [8]However, studies on related dipyridyl compounds indicate potential for toxicity. For instance, 2,2'-dipyridyl has shown neurotoxic effects in mice at high doses and is a known iron chelator. [9]It has also demonstrated cytotoxic effects on some cancer cell lines. [1][9]The compound of interest has shown higher toxicity towards cancer cells as compared to normal cells, indicating its potential as an anticancer agent. [1]

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-15 | 12.5 | 6.0 |

| HeLa | 15.0 | 5.0 |

| SKOV3 | 10.0 | 7.5 |

| NIH 3T3 | >100 | - |

| HEK 293 | >100 | - |

Source: Benchchem [1]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the necessary steps for the safe handling of this compound, from preparation to disposal. This protocol is based on best practices for handling toxic and irritant chemical compounds.

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are based on data for 2,2'-Bipyridine and should be applied. [3][7]

| Exposure Route | First-Aid Procedure |

|---|---|

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth. [3][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Call a POISON CENTER or doctor/physician if you feel unwell. [3][7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. [6][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth method if victim ingested or inhaled the substance. Immediate medical attention is required. [6][7]|

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated place. [7]Keep containers tightly closed and store locked up. [3][7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3][8]Do not empty into drains. [8]

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment for handling this compound.

Caption: Essential personal protective equipment for handling this compound.

References

- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Ethyl 2,2'-Bipyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2'-bipyridine-4-carboxylate is a versatile heterocyclic compound widely utilized as a chelating ligand in coordination chemistry and as a building block in the synthesis of functional materials. Its unique structure, featuring a bipyridine core functionalized with an ethyl ester group, allows for the formation of stable complexes with a variety of metal ions. This property has led to its application in diverse fields such as catalysis, luminescent materials, and the development of metal-organic frameworks (MOFs). This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental methodologies for its synthesis and application.

Commercial Availability

A range of chemical suppliers offer this compound, primarily for research and development purposes. The compound is typically available in various purities, and it is important to note that it may be listed under different CAS numbers, with 56100-25-5 being the most common. Researchers should verify the specifications with the supplier before purchase.

| Supplier | Website | Notes |

| Parchem | --INVALID-LINK-- | Specialty chemical supplier. |

| Shanghai UCHEM Inc. | --INVALID-LINK-- | Specializes in production and sale. |

| ChemicalBook | --INVALID-LINK-- | Provides information and lists multiple suppliers. |

| Benchchem | --INVALID-LINK-- | Offers the compound for research use. |

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| CAS Number | 56100-25-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 44.5-45.5 °C | |

| Purity | ≥98% (typical) |

Experimental Protocols

Synthesis of this compound

While a direct, detailed, peer-reviewed synthesis protocol for this compound can be elusive in readily available literature, a general approach involves the esterification of 2,2'-bipyridine-4-carboxylic acid. The following is a representative procedure based on standard esterification methods:

Materials:

-

2,2'-bipyridine-4-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,2'-bipyridine-4-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthesis of a Ruthenium(II) Complex using this compound

This protocol describes the synthesis of a dichlorobis(this compound)ruthenium(II) complex, a common precursor for more complex structures.

Materials:

-

RuCl₃·3H₂O

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Lithium chloride

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve RuCl₃·3H₂O and an excess of lithium chloride in DMF.

-

Add two equivalents of this compound to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution will change, indicating complex formation.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a stirred solution of acetone or water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with water and then diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to yield the dichlorobis(this compound)ruthenium(II) complex.

Signaling Pathways and Logical Relationships

Modulation of AKT/BRAF Signaling Pathway by Bipyridine Derivatives in Cancer Cells

Recent studies have implicated 2,2'-bipyridine derivatives in the modulation of key signaling pathways in cancer cells, such as the PI3K/AKT and MAPK/ERK pathways. Specifically, these compounds have been shown to potentially inhibit the activity of AKT and BRAF, two crucial kinases that are often dysregulated in cancer and promote cell proliferation and survival.

Caption: Inhibition of AKT and BRAF signaling pathways by bipyridine derivatives.

Experimental Workflow: Synthesis to Application

The following diagram illustrates a typical experimental workflow, from the synthesis of the this compound ligand to its use in the preparation of a functional material, such as a Metal-Organic Framework (MOF).

Caption: General workflow from ligand synthesis to MOF application.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2,2'-Bipyridine-4-Carboxylate in Ruthenium Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruthenium(II) polypyridyl complexes, particularly those involving 2,2'-bipyridine (bpy) and its derivatives, are a cornerstone of modern inorganic chemistry and have found extensive applications in medicine, materials science, and catalysis.[1][2][3] The functionalization of the bipyridine ligand is a key strategy for tuning the photophysical, electrochemical, and biological properties of the resulting ruthenium complex.[1] The ethyl 2,2'-bipyridine-4-carboxylate ligand serves as a versatile building block. Its ester group provides good solubility in organic solvents for synthesis and purification, and it can be readily hydrolyzed to the corresponding carboxylic acid.[4] This carboxylic acid functionality is crucial for a variety of applications, including anchoring the complex to semiconductor surfaces in dye-sensitized solar cells (DSSCs), improving water solubility, and providing a covalent attachment point for biomolecules.[1][4][5]

These application notes provide an overview of the synthesis, characterization, and key applications of ruthenium complexes incorporating the this compound ligand and its derivatives, complete with experimental protocols and data.

Synthesis and Characterization

The synthesis of heteroleptic ruthenium complexes, which contain different types of ligands, allows for fine-tuning of their properties. A common strategy involves a stepwise synthesis starting from a precursor like cis-[Ru(bpy)2Cl2]. The this compound ligand is then introduced to form the final complex.

Experimental Protocol: Synthesis of Ru(bpy)₂(4-COOEt-bpy)₂

This protocol describes a general procedure for synthesizing a heteroleptic ruthenium(II) complex.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)

-

This compound (ligand)

-

Ethanol/Water mixture (e.g., 80:20 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Argon or Nitrogen gas

-

Standard reflux apparatus

-

Filtration apparatus

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in an ethanol/water mixture in a round-bottom flask.

-

Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove oxygen.

-

Reflux: Heat the mixture to reflux under an inert atmosphere with constant stirring. The reaction progress can be monitored by observing the color change, typically from a dark solution to a blood-red or orange-red color.[6] Reflux for 4-24 hours.

-

Precipitation: After cooling to room temperature, filter the solution to remove any solids. To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product as a hexafluorophosphate salt.[6]

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities.[6] The product can be further purified by column chromatography on silica or alumina if necessary.[6]

-

Drying: Dry the final product under vacuum.

Protocol: Hydrolysis to Carboxylic Acid

The ethyl ester is often a precursor to the more functional carboxylic acid.

-

Base Hydrolysis: Dissolve the synthesized ethyl ester complex in a suitable solvent (e.g., acetone/water).

-

Add a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: Carefully neutralize the solution with a dilute acid (e.g., HCl) to protonate the carboxylate group.

-

Isolation: The resulting carboxylic acid complex can then be isolated by precipitation or extraction. This hydrolysis step is a high-yield process.[4]

Characterization